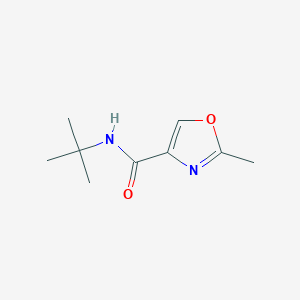![molecular formula C16H24N2O3S B4464203 N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4464203.png)
N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide
説明
N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) enzyme. This drug has been used in scientific research studies due to its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and inflammation.
作用機序
N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide selectively inhibits COX-2 enzyme, which is responsible for the production of prostaglandins. By inhibiting COX-2, N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide reduces the production of prostaglandins, which are responsible for causing pain and inflammation. Additionally, N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. Additionally, N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide has been found to have potential therapeutic effects on cancer by inhibiting the growth and proliferation of cancer cells. Moreover, N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide has been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease.
実験室実験の利点と制限
N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which makes it a useful tool for studying the role of COX-2 in various diseases. Additionally, N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide has been found to have potential therapeutic effects on cancer and Alzheimer's disease, making it a useful tool for studying these diseases. However, N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide also has some limitations for lab experiments. It is not a clinically approved drug, which means that its effects in humans may differ from its effects in lab experiments. Additionally, N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide has been found to have off-target effects, which may affect the interpretation of lab results.
将来の方向性
There are several future directions for N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide research. One potential direction is to study the effects of N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide on other diseases, such as cardiovascular disease and diabetes. Additionally, future research can focus on developing new COX-2 inhibitors that are more selective and have fewer off-target effects than N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide. Furthermore, future research can focus on developing new formulations of N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide that can improve its bioavailability and reduce its toxicity. Finally, future research can focus on studying the potential synergistic effects of N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide with other drugs, which may improve its therapeutic efficacy.
科学的研究の応用
N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide has been widely used in scientific research studies due to its potential therapeutic effects on various diseases. One of the most significant applications of N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide is its anti-inflammatory properties. It has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Additionally, N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide has been found to have potential therapeutic effects on cancer. Studies have shown that N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide has been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease.
特性
IUPAC Name |
N-cyclohexyl-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-11-13(9-10-15(12)18(2)22(3,20)21)16(19)17-14-7-5-4-6-8-14/h9-11,14H,4-8H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOSXHXAVJAZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCCCC2)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B4464122.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4464130.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4464142.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-2-naphthylurea](/img/structure/B4464148.png)
![N,N-dimethyl-4-({4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B4464149.png)
![1-(methylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4464157.png)
![3-methyl-6-{4-[(4-phenoxyphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B4464158.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B4464161.png)
![N-(2-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B4464170.png)
![1-(4-chlorobenzyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4464182.png)


![2-(2,4-dimethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4464213.png)
![N-(4-chlorophenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4464217.png)